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1-Methoxy-3,3-dimethylbutan-2-ol

Cat. No.: B12504407
M. Wt: 132.20 g/mol
InChI Key: MCNKQNGPUIQVSN-UHFFFAOYSA-N
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Description

Contextualization within Oxygenated Organic Compounds

Organic compounds containing oxygen are fundamental to the field of chemistry, encompassing a vast array of structures and reactivities. libretexts.org 1-Methoxy-3,3-dimethylbutan-2-ol belongs to a specific subclass known as α-alkoxy alcohols, characterized by a hydroxyl (-OH) group and an ether (-OR) group on adjacent carbon atoms.

This molecule contains two primary functional groups:

A Secondary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to two other carbons. Alcohols are a vital class of compounds in organic chemistry, known for their ability to form hydrogen bonds, act as both weak acids and bases, and serve as versatile intermediates in synthesis. pressbooks.pubmnstate.edu They can be prepared from and converted into a wide assortment of other compound types. pressbooks.pub

A Methyl Ether: The methoxy (B1213986) group (-OCH₃) classifies this compound as an ether. Ethers are generally less reactive than alcohols and are often valued as solvents due to their relative inertness and ability to dissolve a range of substances. researchgate.net The ether linkage, however, can be cleaved under harsh acidic conditions. researchgate.net

The presence of both functional groups on a single, compact scaffold suggests a chemical character that is a hybrid of an alcohol and an ether. The proximity of the methoxy group to the hydroxyl group can influence the latter's acidity and nucleophilicity through inductive effects.

Significance in Organic Synthesis and Mechanistic Studies

A review of current scientific literature indicates that specific applications of this compound in organic synthesis or detailed mechanistic studies are not widely reported. However, the compound's structure suggests several potential avenues for its use as a synthetic intermediate.

The alcohol functional group is a versatile handle for transformations. It could, for instance, undergo oxidation to form the corresponding ketone, 1-methoxy-3,3-dimethylbutan-2-one. Such a reaction would be a standard transformation in organic synthesis. mnstate.edu Conversely, the hydroxyl group could act as a nucleophile or be converted into a better leaving group to facilitate substitution reactions. The stereochemistry of the alcohol could also be of interest in asymmetric synthesis.

The ether functional group is generally stable under neutral, basic, and mild acidic conditions, making it a suitable protecting group for the adjacent hydroxyl function's oxygen atom in a hypothetical precursor. The synthesis of α-alkoxy alcohols can sometimes be achieved through the reaction of an epoxide with an alcohol or by the reduction of an α-alkoxy ketone. mdpi.com While specific studies on this compound are lacking, research on related α-alkoxy carbamates has demonstrated their utility in stimulus-responsive release of alcohols, highlighting the chemical interest in this structural motif. researchgate.net

Structural Characteristics and Fundamental Chemical Interest

The fundamental interest in this compound stems from its molecular architecture. The structure combines a sterically demanding tert-butyl group with the two adjacent oxygen-containing functional groups. This bulky group likely exerts significant steric hindrance around the reactive secondary alcohol, potentially moderating its reactivity compared to less hindered analogues.

Table 1: General Properties of this compound

Property Value
CAS Number 760211-15-2 Current time information in Singapore.sigmaaldrich.comnih.gov
Molecular Formula C₇H₁₆O₂

Table 2: Predicted Spectroscopic Features of this compound

Spectroscopy Type Predicted Feature Structural Origin
Infrared (IR) Broad absorption ~3400 cm⁻¹ O-H stretching vibration of the alcohol
Strong absorption ~1100 cm⁻¹ C-O stretching vibration of the ether and alcohol
Absorptions ~2960 cm⁻¹ C-H stretching vibrations of the alkyl groups
¹H NMR Singlet (9H) Nine equivalent protons of the tert-butyl group
Singlet (3H) Three equivalent protons of the methoxy group
Multiplet (1H) Proton on the carbon bearing the -OH group (CH-OH)
Multiplets (2H) Protons of the methylene (B1212753) group adjacent to the ether (CH₂-O)
Singlet (1H) Proton of the hydroxyl group (-OH), chemical shift can vary
¹³C NMR ~7 distinct signals Seven non-equivalent carbon atoms in the structure
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 132 Corresponds to the molecular weight

The analysis of these predicted spectra would be crucial for the unambiguous identification and characterization of the compound in any synthetic or mechanistic investigation. The interplay between the bulky tert-butyl group and the polar alcohol and ether functions makes this compound an interesting, albeit understudied, molecule in the landscape of contemporary organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B12504407 1-Methoxy-3,3-dimethylbutan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxy-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C7H16O2/c1-7(2,3)6(8)5-9-4/h6,8H,5H2,1-4H3

InChI Key

MCNKQNGPUIQVSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC)O

Origin of Product

United States

Strategic Approaches to the Chemical Synthesis of 1 Methoxy 3,3 Dimethylbutan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-methoxy-3,3-dimethylbutan-2-ol, two primary disconnections are considered:

Disconnection A (C-C bond): This involves breaking the bond between the carbon bearing the hydroxyl group and the t-butyl group. This leads to a methoxy-substituted carbonyl compound and a t-butyl organometallic reagent (e.g., t-butyl Grignard or t-butyl lithium).

Disconnection B (C-O bond): This disconnection breaks the ether linkage, suggesting a diol precursor and a methylating agent.

These disconnections form the basis for the synthetic strategies discussed below.

Direct Synthesis Methodologies

Several direct methods can be employed to synthesize this compound.

Alkylation Strategies for Ether Formation

This approach follows the logic of Disconnection B. The synthesis would begin with a suitable diol, 3,3-dimethylbutane-1,2-diol. guidechem.comnih.gov Selective methylation of the primary alcohol in the presence of the secondary alcohol is the key challenge. This can often be achieved by exploiting the differential reactivity of the two hydroxyl groups.

ReactantReagentProductNotes
3,3-dimethylbutane-1,2-diolMethyl iodide (CH₃I) and a mild base (e.g., Ag₂O)This compoundWilliamson ether synthesis. The less hindered primary alcohol is preferentially alkylated.

Carbonyl Reduction Pathways

This strategy involves the reduction of a ketone precursor, 1-methoxy-3,3-dimethylbutan-2-one. This ketone can be synthesized through various methods, such as the oxidation of the corresponding secondary alcohol. Once the ketone is obtained, reduction of the carbonyl group yields the target tertiary alcohol.

ReactantReagentProductNotes
1-Methoxy-3,3-dimethylbutan-2-oneSodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)This compoundStandard carbonyl reduction. organic-chemistry.org

Grignard or Organolithium Additions to Appropriately Functionalized Carbonyls

Following Disconnection A, this is a highly effective method for creating the C-C bond and the tertiary alcohol in a single step. The reaction involves the addition of a t-butyl organometallic reagent to a methoxy-substituted aldehyde.

Reactant 1Reactant 2ProductNotes
Methoxyacetaldehydet-Butylmagnesium chlorideThis compoundGrignard reaction. nih.govresearchgate.net Requires anhydrous conditions.
Methoxyacetaldehydet-ButyllithiumThis compoundOrganolithium addition. Highly reactive, requires low temperatures.

Stereoselective Synthesis of this compound

When enantiopure this compound is the target, stereoselective methods must be employed.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.

One potential strategy involves the use of a chiral auxiliary to control the addition of a nucleophile to a carbonyl group. For instance, a chiral oxazolidinone auxiliary could be attached to a glyoxylate (B1226380) derivative. Subsequent reaction with a t-butyl nucleophile, followed by reduction and methylation, could lead to the desired enantiomer of this compound.

A general scheme for this approach is as follows:

Attachment of a chiral auxiliary to a suitable starting material.

Diastereoselective reaction to create the chiral center.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Research into the stereoselective synthesis of similar structures has demonstrated the effectiveness of chiral auxiliaries in controlling the formation of stereocenters with high diastereoselectivity. researchgate.net

Asymmetric Catalysis in C-C or C-O Bond Formation

The creation of the chiral center at the C-2 position of this compound is a critical step in its synthesis. Asymmetric catalysis offers a powerful tool to control the stereochemistry of this center, either through the formation of a carbon-carbon (C-C) or a carbon-oxygen (C-O) bond.

A primary route to the carbon skeleton of the target molecule is the asymmetric reduction of the prochiral ketone, 3,3-dimethylbutan-2-one (also known as pinacolone). This transformation establishes the stereogenic center of the corresponding alcohol, 3,3-dimethylbutan-2-ol. Subsequent etherification of the hydroxyl group yields the final product. The hydrogenation of pinacolone (B1678379), catalyzed by a (S)-TolBINAP/PICA–Ru complex in a base-containing ethanol (B145695) solution at a substrate-to-catalyst ratio of 100,000, has been shown to quantitatively produce the (S)-alcohol with an impressive 98% enantiomeric excess (ee). nih.gov The use of sterically demanding ligands like XylBINAP in ruthenium catalysts has also demonstrated high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov

The following table summarizes the results of asymmetric hydrogenation of pinacolone under different conditions.

CatalystLigandSolventSubstrate/Catalyst RatioEnantiomeric Excess (ee)Yield
Ru Complex(S)-TolBINAPEthanol/Base100,00098% (S)Quantitative
Ru Complex(S)-TolBINAP2-Propanol-36%-
[RuCl₂(p-cymene)₂]/(-)-ephedrine HCl-Water-75%99.3%
η⁶-p-cymene/ruthenium(II) complex(R,R)-9--up to 99%up to 54%
η⁵-pentamethylcyclopentadienyl/rhodium(III) complex(R,R)-9--up to 99%up to 54%

Table 1: Asymmetric Hydrogenation of Pinacolone

An alternative strategy involves the formation of the C-O ether bond in an asymmetric fashion. While direct asymmetric etherification of a pre-formed racemic alcohol is less common, the Williamson ether synthesis remains a fundamental method for forming ether linkages. wikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For a sterically hindered secondary alcohol like 3,3-dimethylbutan-2-ol, the direct Williamson synthesis is challenging and may lead to competing elimination reactions. wikipedia.orgbyjus.com A more viable approach would involve the reaction of the sodium salt of 3,3-dimethylbutan-2-ol with a methyl halide. To circumvent the issue of steric hindrance, one might consider converting the alcohol to a better leaving group, such as a tosylate, before reaction with a methoxide (B1231860) source.

Enzymatic or Biocatalytic Transformations

Enzymatic and biocatalytic methods provide a highly selective and environmentally benign alternative for the synthesis of chiral compounds like this compound. These methods can be employed for the asymmetric reduction of the precursor ketone or for the kinetic resolution of the racemic alcohol.

Lipases are a class of enzymes widely used for the kinetic resolution of secondary alcohols. jocpr.com This process relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor, leading to the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer. For instance, Novozym 435, an immobilized Candida antarctica Lipase B, has shown high efficiency in the kinetic resolution of secondary alcohols. nih.gov The enantioselectivity of these reactions can be further enhanced by using monoether-functionalized ionic liquids as the reaction medium. nih.gov

The following table presents data on the lipase-catalyzed kinetic resolution of various secondary alcohols, which can be extrapolated to the resolution of 3,3-dimethylbutan-2-ol.

EnzymeSubstrateAcyl DonorSolvent/MediumEnantiomeric Excess (ee)Conversion
Novozym 435rac-1-phenylethanolVinyl Acetate1-(3-ethoxypropyl)-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide>99%50%
Various LipasesAryltrimethylsilyl chiral alcoholsVinyl AcetateHexane>99% (S-alcohol & R-acetate)~50%

Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols

Furthermore, whole-cell biocatalysts can be utilized for the asymmetric reduction of ketones. For example, freeze-dried cells of Lactobacillus fermentum P1 have been successfully used for the bioreduction of 1-(benzo[d] wikipedia.orgacs.orgdioxol-5-yl)ethanone to the corresponding (S)-alcohol with 99% ee and 99% conversion under optimized conditions. nih.gov Similarly, freeze-dried carrots, as a source of alcohol dehydrogenases, have been employed for the bioreduction of acetophenone (B1666503) to (S)-1-phenylethanol with over 99% ee. proquest.com These examples highlight the potential of using whole-cell systems for the enantioselective synthesis of 3,3-dimethylbutan-2-ol from pinacolone.

Chemo- and Regioselective Considerations in Synthetic Routes

The synthesis of this compound from its precursors requires careful control of chemo- and regioselectivity. The key transformations to consider are the reduction of pinacolone and the subsequent etherification of 3,3-dimethylbutan-2-ol.

During the reduction of pinacolone, chemoselectivity is crucial if other reducible functional groups were present in a more complex precursor. The use of catalytic hydrogenation with catalysts like Ru-BINAP is highly chemoselective for the carbonyl group, leaving other functionalities such as alkenes or esters intact.

The regioselectivity becomes a significant factor in reactions involving 3,3-dimethylbutan-2-ol. For instance, when this alcohol is treated with a strong acid like concentrated hydroiodic acid, a rearrangement occurs. The secondary carbocation initially formed undergoes a methyl shift to form a more stable tertiary carbocation, leading to the formation of 2-iodo-2,3-dimethylbutane (B3344076) as the major product. This highlights the potential for undesired rearrangements under acidic conditions that might be employed in some etherification protocols.

The Williamson ether synthesis, while a common method for ether formation, also presents regioselectivity challenges with sterically hindered alcohols. The alkoxide of 3,3-dimethylbutan-2-ol, being a strong base, can promote E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether. byjus.com To favor substitution over elimination, it is preferable to use a less sterically hindered alkylating agent, such as methyl iodide, and carefully control the reaction conditions.

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthetic pathway to this compound is essential for maximizing the yield and enantiomeric purity of the final product. This involves a systematic study of various reaction parameters for each key step.

For the asymmetric reduction of pinacolone, factors such as the choice of catalyst, ligand, solvent, temperature, and pressure play a critical role. For example, in the asymmetric hydrogenation of ketones, the use of sterically demanding ligands on the metal catalyst can significantly improve enantioselectivity. nih.gov In biocatalytic reductions, optimization of parameters like pH, temperature, substrate concentration, and agitation speed can dramatically enhance both the conversion rate and the enantiomeric excess of the product. nih.govproquest.com

The following table illustrates the effect of reaction parameters on the bioreduction of a model ketone.

ParameterCondition 1Yield/ee (1)Condition 2Yield/ee (2)Condition 3Yield/ee (3)
pH6.2095% cr, 94% ee----
Temperature (°C)3095% cr, 94% ee3358% c, >99% ee--
Incubation Time (h)3095% cr, 94% ee4858% c, >99% ee5257.8% c, >99% ee
Agitation Speed (rpm)19395% cr, 94% ee20057.8% c, >99% ee--
Substrate Concentration (mM)--158% c, >99% ee157.8% c, >99% ee
Plant Cell Concentration (g/L)----2557.8% c, >99% ee

Table 3: Optimization of Biocatalytic Ketone Reduction (cr = conversion rate, c = conversion, ee = enantiomeric excess)

In the case of enzymatic kinetic resolution, the choice of lipase, acyl donor, and solvent system is paramount. The use of ionic liquids as a medium can enhance both the reaction rate and enantioselectivity. nih.gov Furthermore, the recyclability of the biocatalyst is a key factor for process optimization on a larger scale. Immobilized enzymes, such as Novozym 435, can be easily recovered and reused for multiple cycles without significant loss of activity. nih.gov

For the etherification step, optimizing the base, solvent, and temperature is crucial to favor the SN2 reaction over the competing E2 elimination, especially given the steric hindrance of the secondary alcohol. The use of a non-protic solvent can help to minimize side reactions.

Mechanistic Elucidation of Reactions Involving 1 Methoxy 3,3 Dimethylbutan 2 Ol

Reactions of the Secondary Alcohol Functionality

The secondary alcohol is the more reactive of the two functional groups in 1-methoxy-3,3-dimethylbutan-2-ol. It can undergo oxidation, elimination, and nucleophilic substitution reactions.

A plausible mechanism for the oxidation of this compound with a common laboratory oxidant like chromic acid (H₂CrO₄) in an acidic medium would likely proceed as follows:

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of chromic acid, and after proton transfers, a chromate ester is formed.

Rate-Determining Step: A base (such as water) abstracts the proton from the carbon bearing the hydroxyl group. Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond, while the Cr-O bond cleaves, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

The steric hindrance from the adjacent tert-butyl group might influence the rate of this reaction compared to less hindered secondary alcohols.

Table 1: Plausible Products of Oxidation Reactions

Starting MaterialOxidizing AgentMajor Product
This compoundChromic Acid (H₂CrO₄)1-Methoxy-3,3-dimethylbutan-2-one
This compoundPyridinium Chlorochromate (PCC)1-Methoxy-3,3-dimethylbutan-2-one

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism due to the formation of a secondary carbocation intermediate in a protic, acidic medium. chemistrysteps.com A key feature of this reaction is the high propensity for carbocation rearrangements to form more stable carbocations. orgoreview.com

The mechanism would initiate with the protonation of the hydroxyl group by an acid (e.g., H₂SO₄), forming a good leaving group (water). libretexts.org Loss of water generates a secondary carbocation at C2. This secondary carbocation can then undergo rearrangement to a more stable tertiary carbocation.

The secondary carbocation formed at C2 is adjacent to a quaternary carbon (C3) bearing three methyl groups. A 1,2-methyl shift from C3 to C2 would result in the formation of a more stable tertiary carbocation at C3. orgoreview.com This rearrangement is a highly probable event.

Following the rearrangement, a proton can be eliminated from an adjacent carbon to form a double bond. Elimination of a proton from C2 or from one of the methyl groups attached to C3 would lead to different alkene products. According to Zaitsev's rule, the more substituted alkene is generally the major product. chemistrysteps.com Therefore, the elimination of a proton from C2 to form 2-methoxy-3,3-dimethylbut-2-ene would be less favored than the elimination from a methyl group to form 2-methoxy-2,3-dimethylbut-3-ene, which after rearrangement could also lead to 2,3-dimethylbut-2-ene if the methoxy (B1213986) group is also eliminated under harsh conditions. A study on the dehydration of the closely related 3,3-dimethylbutan-2-ol shows that the major product is 2,3-dimethylbut-2-ene, which arises from a similar methyl shift. tandfonline.com

The E1 elimination reaction proceeds through at least two transition states. wolfram.com The first transition state corresponds to the heterolytic cleavage of the C-O bond of the protonated alcohol to form the carbocation intermediate. The energy of this transition state is the primary determinant of the reaction rate. chemistrysteps.com The stability of the forming carbocation influences the energy of this transition state; however, in this case, a secondary carbocation is initially formed.

The second transition state occurs during the deprotonation of the rearranged carbocation to form the alkene. The transition state for a 1,2-methyl shift involves a bridged structure where the methyl group is partially bonded to both the origin and destination carbons. masterorganicchemistry.com Computational studies on similar carbocation rearrangements can provide insights into the energetics of this process. The relative energies of the transition states leading to different alkene products will determine the product distribution.

Nucleophilic substitution at the secondary carbon of this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). youtube.com To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. unco.edu

Under strongly acidic conditions (e.g., with HBr or HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a much better leaving group. libretexts.org The reaction would then likely proceed through an Sₙ1 mechanism, involving the formation of the same secondary carbocation as in the E1 pathway. This carbocation would then be attacked by the halide nucleophile. However, due to the propensity for rearrangement, a mixture of products would be expected, with the major product arising from the attack on the rearranged tertiary carbocation.

Alternatively, the alcohol can be converted to a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a strong, non-basic nucleophile could proceed via an Sₙ2 mechanism. However, the steric hindrance from the adjacent tert-butyl group would significantly retard the rate of an Sₙ2 reaction.

Elimination Reactions (Dehydration) and Carbocation Rearrangements

Reactions of the Ether Functionality

Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. byjus.com The ether linkage in this compound is expected to be relatively inert under neutral, basic, and mild acidic or oxidizing conditions. quora.com

The most significant reaction of ethers is their cleavage by strong acids, typically HBr or HI. masterorganicchemistry.com This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the cleavage could occur at either the methyl-oxygen bond or the C1-oxygen bond.

Given that C1 is a primary carbon, the cleavage at the C1-O bond would likely proceed through an Sₙ2 mechanism, with the halide attacking the less hindered methyl group. This would yield methanol (B129727) and 1-halo-3,3-dimethylbutan-2-ol. Cleavage of the methyl-oxygen bond is also possible, which would yield methyl halide and 3,3-dimethylbutane-1,2-diol. The regioselectivity of the cleavage would depend on the specific reaction conditions. In the presence of reagents that react with the alcohol functionality, the ether group is expected to remain intact under mild conditions. For instance, during the oxidation of the secondary alcohol, the ether linkage is not expected to be affected. quora.com

Ether Cleavage Reactions and Mechanistic Variants

The cleavage of the ether bond in this compound is typically achieved under strong acidic conditions, such as with hydrohalic acids (HBr or HI). The reaction mechanism can proceed through either an S_N_1, S_N_2, or E1 pathway, largely dictated by the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Initially, the ether oxygen is protonated by the strong acid to form a good leaving group, methanol. masterorganicchemistry.com Following this protonation, the pathway diverges.

S_N_1 Mechanism: Given the structure of this compound, the cleavage is likely to have significant S_N_1 character. The departure of the protonated methoxy group (as methanol) would lead to the formation of a secondary carbocation at C2. This carbocation is adjacent to a quaternary carbon, which can stabilize the positive charge through hyperconjugation. The stability of this carbocation makes the S_N_1 pathway plausible. libretexts.orgpressbooks.pub The subsequent nucleophilic attack by a halide ion (Br⁻ or I⁻) on the carbocation would yield 1-halo-3,3-dimethylbutan-2-ol.

S_N_2 Mechanism: A direct S_N_2 attack of the halide nucleophile on the primary carbon (C1) of the protonated ether is also possible. This would be favored by the unhindered nature of the primary carbon. pressbooks.pub However, the stability of the potential secondary carbocation at C2 might steer the reaction more towards an S_N_1 pathway.

E1 Mechanism: Competition from an E1 elimination reaction can also occur, especially with non-nucleophilic acids. libretexts.org Following the formation of the secondary carbocation at C2, a proton can be eliminated from an adjacent carbon to form an alkene.

The presence of the neighboring hydroxyl group can also play a significant role through anchimeric assistance, which will be discussed in section 3.4.

Table 1: Mechanistic Variants in Ether Cleavage of this compound

MechanismIntermediateMajor Product(s)Conditions Favoring the Mechanism
S_N_1 Secondary carbocation at C21-Halo-3,3-dimethylbutan-2-olStrong acid (HBr, HI), polar protic solvent
S_N_2 None (concerted)3,3-Dimethylbutane-1,2-diol and methyl halideStrong acid, high concentration of nucleophile
E1 Secondary carbocation at C23,3-Dimethylbut-1-en-2-olStrong, non-nucleophilic acid, heat

Intermolecular and Intramolecular Rearrangements Involving the Methoxy Group

Under acidic conditions, the carbocation intermediate formed during the S_N_1 cleavage of the ether can undergo rearrangements to form more stable carbocations. A key potential rearrangement for this compound is a Wagner-Meerwein rearrangement. wikipedia.orgslideshare.net

Upon formation of the secondary carbocation at C2, a 1,2-methyl shift from the adjacent quaternary carbon (C3) can occur. This rearrangement leads to the formation of a more stable tertiary carbocation at C3. This rearranged carbocation can then be trapped by the nucleophile (e.g., halide ion) or lose a proton to form an alkene.

Another possibility is the pinacol (B44631) rearrangement, a reaction characteristic of 1,2-diols under acidic conditions. While this compound is not a diol, its acid-catalyzed reactions can lead to intermediates that behave similarly. The protonation of the hydroxyl group, followed by the loss of water, would generate a carbocation at C2. This could then induce a rearrangement.

Intramolecularly, the methoxy group itself is not typically a migrating group in the same way as alkyl or aryl groups. However, its presence influences the stability of intermediates and can direct the course of rearrangements.

Table 2: Potential Rearrangement Pathways

Rearrangement TypeInitial IntermediateRearranged IntermediateFinal Product(s)
Wagner-Meerwein Secondary carbocation at C2Tertiary carbocation at C32-Halo-2,3-dimethylbutane, 2,3-dimethylbut-2-ene
Pinacol-type Protonated hydroxyl groupRearranged carbocation3,3-Dimethylbutan-2-one (Pinacolone)

Electrophilic and Nucleophilic Transformations of the Carbon Skeleton

The carbon skeleton of this compound is largely saturated and therefore relatively unreactive towards electrophiles. nih.gov Any electrophilic transformations would likely require harsh conditions, such as free-radical halogenation, which would lead to a mixture of products due to the presence of multiple C-H bonds. libretexts.org

Nucleophilic transformations are more plausible, particularly if the hydroxyl group is converted into a better leaving group, such as a tosylate. This would create an electrophilic center at C2, which could be susceptible to nucleophilic attack. However, the steric hindrance from the adjacent tert-butyl group would significantly slow down an S_N_2 reaction at this position. youtube.com

A more likely scenario for nucleophilic attack involves the formation of an epoxide intermediate. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the methoxy group via an intramolecular S_N_2 reaction if the methoxy group is first activated (e.g., by protonation in an acidic medium, though this is less likely to lead to epoxide formation). A more common route to an epoxide from a related precursor would be the reaction of 3,3-dimethyl-1-butene (B1661986) with an oxidizing agent. The subsequent ring-opening of this epoxide by a nucleophile would be a key transformation.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound, which possesses a chiral center at C2, can have a profound influence on its reactivity, particularly through neighboring group participation (anchimeric assistance). dalalinstitute.comlibretexts.org

In the context of ether cleavage, the hydroxyl group at C2 can act as an intramolecular nucleophile. If the reaction proceeds via an S_N_1-like mechanism with the departure of the methoxy group, the lone pair of the hydroxyl oxygen can attack the developing positive charge at C1 from the backside, leading to the formation of a cyclic oxonium ion intermediate. This anchimeric assistance can accelerate the rate of the reaction and influence the stereochemical outcome. dalalinstitute.com The subsequent attack of an external nucleophile on this cyclic intermediate would likely occur with inversion of configuration at one of the carbon centers.

For instance, in the solvolysis of related β-alkoxy tosylates, neighboring group participation has been observed to lead to rearranged products, with the extent of rearrangement being influenced by factors such as the solvent and the presence of salts. sci-hub.box

The stereoselectivity of any potential rearrangements, such as the Wagner-Meerwein shift, would also be influenced by the initial stereochemistry of the starting material. The migration of the methyl group would occur in a way that maintains maximum orbital overlap during the transition state.

Table 3: Stereochemical Considerations in Reactions of this compound

ReactionStereochemical AspectExpected OutcomeRationale
Ether Cleavage (S_N_1-like) Anchimeric AssistanceFormation of cyclic oxonium ion intermediate, potential for retained or inverted stereochemistry at C2 depending on the point of nucleophilic attack.The hydroxyl group acts as an internal nucleophile, influencing the reaction pathway and stereochemistry. dalalinstitute.com
Wagner-Meerwein Rearrangement Stereospecific MigrationThe migration of the methyl group is expected to be stereospecific.The rearrangement proceeds through a concerted transition state that dictates the stereochemistry of the product.
Nucleophilic Substitution (at C2) Steric HindranceS_N_2 reaction is highly disfavored.The bulky tert-butyl group blocks the backside attack of a nucleophile. youtube.com

Computational and Theoretical Investigations of 1 Methoxy 3,3 Dimethylbutan 2 Ol

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in 1-Methoxy-3,3-dimethylbutan-2-ol are critical to understanding its physical and chemical properties. Computational methods provide powerful tools to explore these features.

Energy Minimization and Conformational Isomerism

Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformations. Energy minimization calculations are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface. These stable structures arise from the molecule adopting geometries that minimize steric hindrance and optimize stabilizing intramolecular interactions.

The rotation around the C2-C3 bond and the C1-O-methoxy bond, in particular, gives rise to a landscape of different conformers. The bulky tert-butyl group significantly influences the preferred spatial arrangements, favoring staggered conformations that reduce steric strain.

Dihedral Angle Description Predicted Stability
O-C2-C3-C(CH3)3Rotation around the central carbon-carbon bondStaggered conformations are energetically favored over eclipsed conformations.
H-C2-O-CH3Rotation around the ether linkageInfluences the orientation of the methoxy (B1213986) group relative to the rest of the molecule.

This table is generated based on general principles of conformational analysis and would require specific computational data for precise energy values.

Intramolecular Interactions and Their Energetic Contributions

The stability of different conformers is not solely determined by steric repulsion. Intramolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role. In this compound, the hydroxyl group can act as a hydrogen bond donor, and the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Electronic Structure and Bonding Analysis

Delving into the electronic realm provides insights into the reactivity and properties of this compound.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. For this compound, MO calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. A larger gap suggests higher stability.

The HOMO is typically associated with the lone pair electrons on the oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be associated with antibonding orbitals, indicating regions that can accept electrons from a nucleophile.

Molecular Orbital Description Significance
HOMOHighest Occupied Molecular OrbitalRepresents the most available electrons for reaction; often localized on heteroatoms.
LUMOLowest Unoccupied Molecular OrbitalRepresents the most accessible empty orbital for accepting electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability.

This table illustrates the concepts of MO theory; specific energy levels would be determined through quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is not uniform due to the presence of electronegative oxygen atoms. This leads to a polarized molecule with partial positive and partial negative charges on different atoms.

Computational methods can generate an electrostatic potential map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, such as around the oxygen atoms, and are prone to attack by electrophiles. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

Quantum Chemical Calculations for Reaction Kinetics and Thermodynamics

Quantum chemical calculations are invaluable for predicting the feasibility and rates of chemical reactions involving this compound. By modeling the transition states of potential reactions, it is possible to calculate activation energies, which are directly related to reaction kinetics.

For instance, the dehydration of this compound could proceed through different pathways, and computational modeling can help determine the most likely mechanism by comparing the activation barriers of each route.

Furthermore, these calculations can determine the thermodynamic properties of reactants, products, and transition states, allowing for the prediction of reaction enthalpies, entropies, and Gibbs free energies. This information is crucial for understanding the spontaneity and equilibrium position of a reaction.

Calculated Parameter Significance
Activation Energy (Ea)The minimum energy required for a reaction to occur; determines the reaction rate.
Enthalpy of Reaction (ΔH)The heat absorbed or released during a reaction at constant pressure.
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity of a reaction under constant temperature and pressure.

This table outlines key parameters obtained from quantum chemical calculations for studying reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Studies on Reaction Pathways

A thorough search of scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on the reaction pathways of this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which can elucidate reaction mechanisms, transition states, and the relative energies of different reaction pathways. Such studies are crucial for understanding the reactivity and potential synthetic applications of a compound. The absence of this data for this compound indicates a significant area for future research.

Ab Initio Methods for Activation Energy Determination

There are currently no available research articles or database entries that detail the use of ab initio methods for the determination of activation energies for reactions involving this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, provide a high level of theoretical accuracy. Determining the activation energy is fundamental to understanding the kinetics of a chemical reaction.

Thermodynamic Parameters of Relevant Transformations

Information regarding the computationally determined thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, for transformations involving this compound is not present in the surveyed literature. These parameters are essential for predicting the spontaneity and equilibrium position of chemical reactions.

Computational Prediction of Spectroscopic Parameters Relevant to Mechanistic Probes

No specific computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound that could serve as mechanistic probes were found. Computational spectroscopy is a vital tool for interpreting experimental spectra and can provide detailed insights into molecular structure and bonding, which are critical for elucidating reaction mechanisms.

Stereochemical Aspects of 1 Methoxy 3,3 Dimethylbutan 2 Ol Chemistry

Enantiomeric Forms and Their Inherent Chiral Properties

1-Methoxy-3,3-dimethylbutan-2-ol possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a methoxymethyl group (-CH₂OCH₃), a tert-butyl group (-C(CH₃)₃), and a hydrogen atom (-H). The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomeric forms: (R)-1-Methoxy-3,3-dimethylbutan-2-ol and (S)-1-Methoxy-3,3-dimethylbutan-2-ol. nih.gov

These enantiomers are identical in most of their physical properties, such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different optical activities, meaning they rotate the plane of polarized light in equal but opposite directions. The (R) and (S) nomenclature is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center.

Properties of the Enantiomers of this compound

Property (R)-1-Methoxy-3,3-dimethylbutan-2-ol (S)-1-Methoxy-3,3-dimethylbutan-2-ol
Molar Mass 132.20 g/mol 132.20 g/mol
Appearance Expected to be a liquid or low-melting solid Expected to be a liquid or low-melting solid
Optical Rotation Opposite to the (S)-enantiomer Opposite to the (R)-enantiomer

| Biological Activity | Potentially different from the (S)-enantiomer | Potentially different from the (R)-enantiomer |

The tert-butyl group, with its significant steric bulk, plays a crucial role in the chiral environment of the molecule. This steric hindrance can influence how the enantiomers interact with other chiral molecules, such as enzymes or chiral catalysts.

Stereochemical Purity and Enantiomeric Excess Determination Methodologies (Academic Context)

In academic and research settings, the determination of the stereochemical purity of a sample of this compound is crucial. This is typically expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. Several analytical techniques are employed for this purpose. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. researchgate.netnih.gov Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to differentiate them. fordham.edu

Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, to form two diastereomeric esters. umn.eduwikipedia.orgspringernature.com These diastereomers have distinct NMR spectra, and the ratio of their integration values for specific protons can be used to calculate the enantiomeric excess of the original alcohol. stackexchange.com

Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of this compound. This can induce chemical shift differences between the enantiomers, allowing for their quantification.

Chromatographic Methods: Chiral chromatography is another widely used technique for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC): Given the likely volatility of this compound, chiral GC is a suitable method. nih.govgcms.czlibretexts.org The sample is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.com The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation on the chromatogram. acs.org The area under each peak is proportional to the amount of that enantiomer present.

Chiral High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, chiral HPLC can also be used. This technique employs a chiral stationary phase in the column to separate the enantiomers.

Methods for Determining Enantiomeric Excess

Method Principle Advantages Disadvantages
NMR with Chiral Derivatizing Agents Conversion of enantiomers to diastereomers with distinct NMR spectra. umn.edustackexchange.com Provides structural information; can be used to determine absolute configuration (e.g., Mosher's method). springernature.com Requires chemical modification of the analyte; the derivatizing agent must be enantiomerically pure.
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govlibretexts.org High resolution; suitable for volatile compounds. nih.gov Requires a specialized chiral column.

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Wide applicability; can be used for non-volatile compounds. | Can be more expensive and time-consuming than GC. |

Stereodifferentiation in Reaction Dynamics

Stereodifferentiation refers to the preferential formation of one stereoisomer over another in a chemical reaction. In reactions involving this compound, the chiral center significantly influences the reaction pathway and the stereochemical outcome of the products.

When this compound is used as a chiral reactant or a chiral auxiliary, the bulky tert-butyl group and the methoxy (B1213986) group create a specific steric and electronic environment around the chiral center. This can lead to facial selectivity in reactions involving nearby functional groups. For instance, if the alcohol were to be oxidized to the corresponding ketone, a subsequent nucleophilic addition to that ketone would be influenced by the adjacent chiral center, leading to a diastereomeric excess of one of the possible alcohol products. libretexts.orglibretexts.orgmasterorganicchemistry.com

The stereochemical outcome of such reactions is often dictated by the minimization of steric hindrance. The incoming reagent will preferentially approach from the less hindered face of the molecule. The Felkin-Anh and related models can be used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center.

Chiral Catalysis and Inductive Effects in Transformations

The synthesis of enantiomerically pure this compound can be achieved through chiral catalysis. A common approach would be the asymmetric reduction of the corresponding prochiral ketone, 1-methoxy-3,3-dimethylbutan-2-one. nih.govrsc.org

Chiral Catalysis in the Synthesis of this compound: A variety of chiral catalysts can be employed for the enantioselective reduction of ketones. wikipedia.org

Oxazaborolidine Catalysts (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the asymmetric reduction of ketones to alcohols. nih.gov An oxazaborolidine catalyst, derived from a chiral amino alcohol, in combination with a borane (B79455) source, can effectively reduce the ketone to the desired enantiomer of the alcohol with high enantioselectivity. google.com

Transition Metal Catalysts: Chiral transition metal complexes, for example, those based on ruthenium, rhodium, or iridium with chiral ligands, are also highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. acs.org

Table of Mentioned Compounds

Compound Name
(R)-1-Methoxy-3,3-dimethylbutan-2-ol
(S)-1-Methoxy-3,3-dimethylbutan-2-ol
1-Methoxy-3,3-dimethylbutan-2-one
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)
Borane
Ruthenium
Rhodium

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The structure of 1-Methoxy-3,3-dimethylbutan-2-ol, featuring a quaternary carbon and a vicinal stereocenter, suggests its potential as a building block for the synthesis of sterically hindered and complex molecular architectures. The neopentyl-like framework can impart specific conformational constraints and lipophilicity to a target molecule.

While specific examples of its incorporation into complex molecules are not prevalent in peer-reviewed literature, one can envision its use in the synthesis of compounds where a bulky, space-filling moiety is desired. The hydroxyl group serves as a handle for attachment to a larger molecular scaffold through esterification, etherification, or other coupling reactions. The methoxy (B1213986) group, being relatively inert, would likely be carried through several synthetic steps.

Derivatization for the Synthesis of Novel Organic Scaffolds

The functional groups of this compound allow for a range of derivatization reactions, potentially leading to the creation of novel organic scaffolds. The tertiary alcohol can undergo oxidation, though this would typically require harsh conditions and may lead to skeletal rearrangement. More plausible derivatizations would involve the modification of the hydroxyl group.

Potential Derivatization Reactions:

Reaction TypeReagents and ConditionsPotential Product
Esterification Acyl chlorides or carboxylic anhydrides in the presence of a baseSterically hindered esters
Etherification Alkyl halides with a strong base (e.g., Williamson ether synthesis)Dialkoxy ethers with a neopentyl core
Conversion to Halide Thionyl chloride, phosphorus tribromide2-Chloro- or 2-bromo-1-methoxy-3,3-dimethylbutane
Protection of the Alcohol Silyl halides (e.g., TBDMSCl), dihydropyranSilyl or tetrahydropyranyl ethers

These derivatives could serve as intermediates for further synthetic transformations, enabling the construction of new molecular frameworks. For instance, conversion to a halide would allow for nucleophilic substitution or the formation of an organometallic reagent.

Precursor in Natural Product Synthesis Analogs (Excluding Bioactivity Studies)

The synthesis of analogs of natural products is a common strategy to explore structure-activity relationships. The unique steric and electronic properties of this compound could make it an interesting, albeit non-natural, building block for the creation of natural product analogs.

While there are no documented instances of its use in this specific context, one could speculate its application in modifying the side chains of known natural products. For example, it could be esterified with a natural product core that contains a carboxylic acid, introducing a bulky, methoxylated side chain. This modification could significantly alter the physical properties of the parent natural product, such as its solubility and conformational preferences.

Utilization in Synthetic Methodologies Development

The development of new synthetic methodologies often relies on the use of unique substrates to test the scope and limitations of a new reaction. The sterically demanding environment around the functional groups of this compound could make it a challenging substrate for new catalytic systems or reaction conditions.

For example, its use in a newly developed C-H activation methodology could probe the steric tolerance of the catalyst. Similarly, its application in stereoselective reactions could provide insights into the directing effects of the methoxy and tert-butyl groups. However, a review of the literature does not indicate that it has been used as a benchmark substrate in such studies to date.

Emerging Research Directions and Challenges for 1 Methoxy 3,3 Dimethylbutan 2 Ol Chemistry

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has prioritized the development of environmentally benign synthetic methods. For a molecule like 1-methoxy-3,3-dimethylbutan-2-ol, this involves moving away from traditional routes that may use hazardous reagents or generate significant waste.

Current research focuses on several key areas:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers high selectivity under mild conditions. Research into engineered enzymes could enable the stereoselective synthesis of chiral alcohols like this compound, a task that is challenging for traditional chemical catalysts. acs.org The desymmetrization of prochiral dialdehydes using alcohol dehydrogenases highlights the potential for creating complex, sterically hindered chiral molecules. acs.org

Renewable Feedstocks: Synthesizing precursor molecules from biomass is a cornerstone of green chemistry. For instance, acetoin (B143602) (3-hydroxybutan-2-one), which can be produced from the fermentation of biomass, serves as a platform chemical. nih.gov A sustainable, one-step synthesis of the related compound 3-methoxybutan-2-one (B3048630) from acetoin and dimethyl carbonate has been demonstrated, providing a potential green blueprint for analogous alkoxy alcohols. nih.gov

Process Intensification: Flow chemistry and the use of continuous reactors can improve safety, efficiency, and scalability while minimizing waste. Applying these techniques to the synthesis of this compound could lead to higher yields and better process control compared to batch processing.

Table 1: Comparison of Hypothetical Synthesis Metrics for this compound
MetricTraditional Synthesis (e.g., Grignard)Green Approach (e.g., Biocatalytic)Advantage of Green Approach
SolventsAnhydrous ethers (e.g., Diethyl ether, THF)Aqueous buffers, or bio-based solventsReduced flammability and toxicity; lower environmental impact.
ReagentsOrganometallics, strong acids/basesEnzymes, renewable starting materialsHigher selectivity, non-toxic, biodegradable catalysts.
Temperature/PressureOften requires reflux or cryogenic conditionsAmbient temperature and pressureLower energy consumption and safer operating conditions.
Atom EconomyModerate (produces stoichiometric byproducts)Potentially very highMinimizes waste by maximizing incorporation of starting materials into the final product.
Process Mass Intensity (PMI)High (significant solvent and reagent mass)LowReduces the overall mass of materials used to create the product, lowering waste.

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. While standard spectroscopic methods like NMR and IR are used for final product identification, advanced in situ and operando techniques allow chemists to observe reactions in real-time under actual working conditions. numberanalytics.comwikipedia.org This provides invaluable data on reaction kinetics, intermediates, and catalyst behavior. rsc.orghidenanalytical.com

Key techniques applicable to this compound include:

In Situ FTIR Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-FTIR can track the concentration of reactants, products, and key intermediates throughout a reaction. mt.commdpi.com For a reaction involving the hydroxyl group of this compound (e.g., an oxidation or esterification), in situ IR could monitor the disappearance of the O-H stretch and the appearance of new functional groups (like a carbonyl or ester) in real-time, providing kinetic data without the need for sampling. mdpi.comrsc.orgacs.org

In Situ NMR Spectroscopy: This method offers rich structural information, making it ideal for identifying transient intermediates. iastate.eduacs.org For complex rearrangements or catalytic cycles involving this compound, monitoring the reaction directly in an NMR tube can help elucidate the reaction pathway and quantify species distribution over time. rsc.orgnih.gov The development of techniques like compressed sensing NMR has reduced acquisition times, making it possible to follow the kinetics of reactions that were previously too fast for 2D NMR studies. rsc.orgrsc.org

Operando Raman and X-ray Absorption Spectroscopy (XAS): When studying heterogeneous catalytic transformations, these techniques are particularly powerful. ntu.edu.twacs.org If this compound were used in a surface-catalyzed reaction, operando Raman could probe vibrational modes of adsorbed species, while XAS could determine the oxidation state and coordination environment of the metal catalyst's active site during the reaction. ntu.edu.twyoutube.com

Table 2: Application of Advanced Spectroscopic Probes to Reactions of this compound
TechniqueReaction TypeMechanistic Information Gained
In Situ FTIR (ATR)Catalytic OxidationKinetics of alcohol consumption and ketone formation; detection of catalyst-substrate complexes. acs.org
In Situ NMRAcid-Catalyzed Dehydration/RearrangementIdentification of carbocation intermediates; observation of hydride or methyl shifts; kinetic profiling of competing E1/SN1 pathways. iastate.edu
Operando Raman SpectroscopyHeterogeneous Catalytic DehydrogenationObservation of surface-adsorbed alkoxide species; monitoring catalyst active site changes under reaction conditions. rsc.org
Operando XASMetal-Catalyzed Cross-CouplingReal-time tracking of the catalyst's oxidation state (e.g., Pd(0)/Pd(II) cycle); determining the structure of the active catalytic species. ntu.edu.tw

Integration of Machine Learning in Reaction Prediction and Optimization

For a specific molecule like this compound, ML can address several challenges:

Reaction Condition Optimization: ML algorithms, particularly when combined with high-throughput experimentation, can efficiently navigate the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to maximize yield or selectivity. beilstein-journals.orgrsc.org Bayesian optimization, for example, can intelligently select the next set of experiments to perform, minimizing the number of trials needed to find the optimal conditions. nih.gov

Predicting Reaction Outcomes: By training neural networks on massive databases of known reactions, ML models can predict the likely products of a transformation. stanford.edubohrium.comacs.org For this compound, this could help foresee the competition between substitution and elimination or predict the regioselectivity in reactions where multiple sites are active. mit.edu

Retrosynthesis and Novel Route Discovery: AI-powered tools can propose synthetic pathways to a target molecule. elsevier.comchemical.ai For a compound not extensively described in the literature, these tools can generate diverse and unconventional routes by recognizing subtle reaction patterns from millions of examples. chemcopilot.com

Table 3: Example of a Machine Learning-Driven Optimization Strategy for an Etherification Reaction
ParameterTypeRange/Options ExploredGoal
Temperature (°C)Continuous25 - 120Maximize Yield of Target Ether
BaseCategoricalNaH, KOtBu, Cs2CO3, DBU
SolventCategoricalTHF, DMF, Acetonitrile, Toluene
Concentration (M)Continuous0.1 - 1.0
Catalyst Loading (mol%)Continuous0 - 5

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structure of this compound—specifically the steric hindrance from the tert-butyl group—is expected to significantly influence its reactivity compared to less hindered alcohols. fiveable.memsu.edu This steric shielding can suppress certain reaction pathways while potentially enabling others, leading to novel chemical behavior.

Steric Influence on Competing Pathways: In reactions that can proceed via substitution (SN1/SN2) or elimination (E1/E2), the bulky t-butyl group is likely to disfavor S_N2 pathways due to hindered backside attack. masterorganicchemistry.com In acid-catalyzed reactions, while a secondary carbocation can form, elimination (E1) to form an alkene may dominate over substitution (S_N1), especially at higher temperatures. pressbooks.pubmasterorganicchemistry.com The preparation of ethers via acid dehydration, for example, is generally unsuitable for secondary and tertiary alcohols because elimination becomes the major pathway. byjus.com

Directing Group Effects: The adjacent methoxy (B1213986) group can exert electronic effects, potentially influencing the stability of intermediates or transition states. It could also act as a coordinating group in metal-catalyzed reactions, directing the catalyst to a specific position and enabling regioselective functionalization of the C-H bonds nearby.

Novel Catalytic Transformations: The development of new catalysts for C-H activation or functionalization opens up possibilities for transforming seemingly unreactive parts of the molecule. A catalyst capable of overcoming the steric hindrance around the secondary alcohol could enable novel dehydrogenation, amination, or coupling reactions. Research into electrochemical methods has also shown promise for achieving transformations at positions that are difficult to access through traditional means, sometimes proceeding through unexpected intermediates like distonic radical cations. scitechdaily.com

Table 4: Predicted Reactivity of this compound vs. a Less Hindered Alcohol (e.g., 1-Methoxypropan-2-ol)
Reaction TypeLess Hindered AlcoholThis compoundReason for Difference
SN2 with HBrModerate rateVery slow or no reactionSevere steric hindrance from the t-butyl group prevents backside attack. libretexts.org
Acid-Catalyzed DehydrationForms alkene (E1/E2)Strongly favors elimination (E1) over substitution (SN1). masterorganicchemistry.comSteric hindrance around the carbocation intermediate disfavors nucleophilic attack.
Williamson Ether Synthesis (as alkoxide)Good nucleophile for primary halidesActs primarily as a strong, bulky base, favoring elimination on the alkyl halide.The bulky alkoxide is a poor nucleophile but an effective base (e.g., like t-butoxide). pressbooks.pub
Oxidation (e.g., with PCC)Forms corresponding ketoneForms corresponding ketone, but may be slowerSteric hindrance may slow the approach of the oxidizing agent to the hydroxyl group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.